molecular formula C17H15N3O2S B274595 2-[(6-methyl-4-oxo-1H-pyrimidin-2-yl)sulfanyl]-N-naphthalen-2-ylacetamide

2-[(6-methyl-4-oxo-1H-pyrimidin-2-yl)sulfanyl]-N-naphthalen-2-ylacetamide

Cat. No. B274595
M. Wt: 325.4 g/mol
InChI Key: KZYOIHRUBBQONP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[(6-methyl-4-oxo-1H-pyrimidin-2-yl)sulfanyl]-N-naphthalen-2-ylacetamide, also known as MN-64, is a chemical compound that has gained attention in the scientific community due to its potential for use in cancer research.

Mechanism of Action

2-[(6-methyl-4-oxo-1H-pyrimidin-2-yl)sulfanyl]-N-naphthalen-2-ylacetamide works by binding to the active site of NMT, preventing it from transferring myristic acid to its target proteins. This inhibition leads to the accumulation of unmodified proteins, which can have various downstream effects. In cancer cells, this accumulation can lead to apoptosis and cell death.
Biochemical and Physiological Effects:
In addition to its anti-cancer effects, this compound has also been shown to have anti-inflammatory properties. This is likely due to its ability to inhibit the activity of NMT, which has been implicated in the regulation of inflammatory pathways. This compound has also been shown to have low toxicity in vitro and in vivo, making it a promising candidate for further research.

Advantages and Limitations for Lab Experiments

One advantage of 2-[(6-methyl-4-oxo-1H-pyrimidin-2-yl)sulfanyl]-N-naphthalen-2-ylacetamide is its specificity for NMT, making it a useful tool for studying the role of this enzyme in various biological processes. However, its low solubility in aqueous solutions can make it difficult to work with in some experimental settings. Additionally, this compound has not yet been tested in clinical trials, so its potential for use in human cancer therapy is still unknown.

Future Directions

There are several future directions for research on 2-[(6-methyl-4-oxo-1H-pyrimidin-2-yl)sulfanyl]-N-naphthalen-2-ylacetamide. One area of interest is the development of more soluble analogs of the compound, which would make it easier to work with in experimental settings. Another area of interest is the exploration of this compound's potential for use in combination with other anti-cancer agents. Finally, further research is needed to determine the safety and efficacy of this compound in human clinical trials.

Synthesis Methods

The synthesis of 2-[(6-methyl-4-oxo-1H-pyrimidin-2-yl)sulfanyl]-N-naphthalen-2-ylacetamide involves a multi-step process, starting with the reaction of 6-methyl-4-oxo-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carbonitrile with 2-bromo-1-naphthylacetonitrile. This reaction produces the intermediate compound 2-[(6-methyl-4-oxo-1H-pyrimidin-2-yl)sulfanyl]-N-(2-bromo-1-naphthyl)acetamide, which is then further reacted with sodium methoxide to yield this compound.

Scientific Research Applications

2-[(6-methyl-4-oxo-1H-pyrimidin-2-yl)sulfanyl]-N-naphthalen-2-ylacetamide has shown potential as a cancer research tool due to its ability to inhibit the activity of the enzyme N-myristoyltransferase (NMT). NMT is involved in the post-translational modification of proteins, and its inhibition has been shown to have anti-cancer effects. This compound has been shown to inhibit the growth of various cancer cell lines in vitro and in vivo, making it a promising candidate for further research.

properties

Molecular Formula

C17H15N3O2S

Molecular Weight

325.4 g/mol

IUPAC Name

2-[(6-methyl-4-oxo-1H-pyrimidin-2-yl)sulfanyl]-N-naphthalen-2-ylacetamide

InChI

InChI=1S/C17H15N3O2S/c1-11-8-15(21)20-17(18-11)23-10-16(22)19-14-7-6-12-4-2-3-5-13(12)9-14/h2-9H,10H2,1H3,(H,19,22)(H,18,20,21)

InChI Key

KZYOIHRUBBQONP-UHFFFAOYSA-N

Isomeric SMILES

CC1=CC(=O)N=C(N1)SCC(=O)NC2=CC3=CC=CC=C3C=C2

SMILES

CC1=CC(=O)N=C(N1)SCC(=O)NC2=CC3=CC=CC=C3C=C2

Canonical SMILES

CC1=CC(=O)N=C(N1)SCC(=O)NC2=CC3=CC=CC=C3C=C2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.